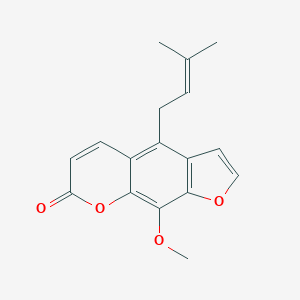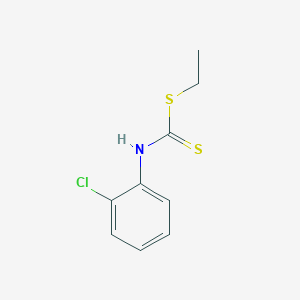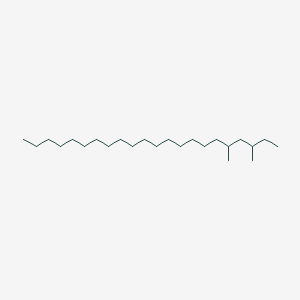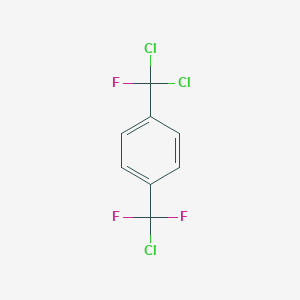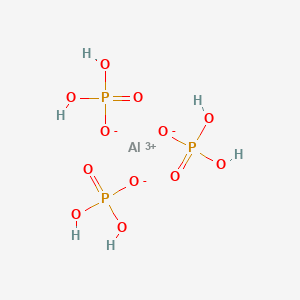
Phosphate d'aluminium dihydrogéné
Vue d'ensemble
Description
Aluminium dihydrogen phosphate is a useful research compound. Its molecular formula is AlH3O4P and its molecular weight is 124.977 g/mol. The purity is usually 95%.
The exact mass of the compound Aluminium dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Pigments agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Aluminium dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminium dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amélioration des propriétés mécaniques des mousses d'aluminium
Le phosphate d'aluminium dihydrogéné est utilisé comme agent liant entre les particules d'aluminium dans la fabrication de mousses d'aluminium . Ces mousses ont des diamètres de cellules allant de plusieurs microns à des milliers de microns, et leur géométrie dépend principalement de la distribution des particules d'acétate d'amidon pendant le processus de mélange . L'ajout de phosphate d'aluminium dihydrogéné améliore à la fois la propriété mécanique et la capacité d'absorption d'énergie des mousses .
Résistance à la corrosion des revêtements céramiques composites PTFE
Le phosphate d'aluminium dihydrogéné est utilisé dans la préparation de revêtements céramiques composites en polytétrafluoroéthylène (PTFE) sur de l'acier inoxydable AISI 304L . L'hybridation du phosphate d'aluminium dihydrogéné avec du méthyltriéthoxysilane (MTES) améliore l'hydrophobie des revêtements composites, améliorant ainsi leur résistance à la corrosion .
Intermédiaires et agents de séparation solide
Le phosphate d'aluminium dihydrogéné est utilisé comme intermédiaires et agents de séparation solide dans diverses industries .
Industrie pétrolière
Dans l'industrie pétrolière, le phosphate d'aluminium dihydrogéné est utilisé pour ses propriétés uniques .
Industrie chimique
Dans l'industrie chimique, le phosphate d'aluminium dihydrogéné trouve son application grâce à ses propriétés chimiques uniques .
Construction navale
Dans l'industrie de la construction navale, le phosphate d'aluminium dihydrogéné est utilisé pour ses propriétés uniques .
Technologie spatiale
Dans la technologie spatiale, le phosphate d'aluminium dihydrogéné est utilisé en raison de ses propriétés uniques
Mécanisme D'action
Target of Action
Aluminium dihydrogen phosphate, also known as Aluminum phosphate monobasic, primarily targets aluminium particles and aluminium alloys . It acts as a binding agent between aluminium particles and is used in the preparation of coatings on AISI 304L stainless steel .
Mode of Action
The compound interacts with its targets through a coordination polymer featuring octahedral Al 3+ centers bridged by tetrahedral dihydrogen phosphate ligands . The dihydrogen phosphate ligands are bound to Al 3+ as monodentate ligands . In the case of aluminium alloys, it forms a protective film of insoluble aluminium and zinc phosphates on the alloy surface .
Biochemical Pathways
It converts sequentially to a family of related polyphosphate salts including aluminium triphosphate, aluminium hexametaphosphate, and aluminium tetrametaphosphate .
Pharmacokinetics
It’s known that the compound can be used in the preparation of coatings on stainless steel , suggesting that it has the ability to adhere to and interact with surfaces.
Result of Action
The primary result of Aluminium dihydrogen phosphate’s action is the enhancement of mechanical properties and corrosion resistance. For instance, it has been used to enhance the mechanical properties of aluminium foams . It also improves the corrosion resistance of PTFE composite ceramic coatings on AISI 304L stainless steel .
Action Environment
The action of Aluminium dihydrogen phosphate can be influenced by environmental factors. For example, the corrosion resistance of coatings prepared with this compound on AISI 304L stainless steel was found to be improved in chloride-containing environments . Additionally, the compound’s transformation into related polyphosphate salts occurs upon heating , indicating that temperature is a key environmental factor influencing its action.
Safety and Hazards
Orientations Futures
Research is ongoing to improve the properties of Aluminium dihydrogen phosphate. For example, hybrid Aluminium dihydrogen phosphate has been used to improve the corrosion resistance of PTFE composite ceramic coatings . Another study discussed the immune stimulation mechanism of aluminum phosphate adjuvants and the differences between aluminum phosphate adjuvants and aluminum hydroxide adjuvants .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminium dihydrogen phosphate involves the reaction of aluminium hydroxide and phosphoric acid.", "Starting Materials": [ "Aluminium hydroxide", "Phosphoric acid" ], "Reaction": [ "Mix aluminium hydroxide and phosphoric acid in a 1:2 molar ratio", "Heat the mixture to 80-100°C and stir for 2-3 hours", "Cool the mixture and filter the resulting solid", "Wash the solid with water to remove any impurities", "Dry the solid at 100-120°C to obtain Aluminium dihydrogen phosphate" ] } | |
Numéro CAS |
13530-50-2 |
Formule moléculaire |
AlH3O4P |
Poids moléculaire |
124.977 g/mol |
Nom IUPAC |
aluminum;dihydrogen phosphate |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
VGCXJFJOOIQMHR-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].[Al+3] |
SMILES canonique |
OP(=O)(O)O.[Al] |
| 13530-50-2 | |
Description physique |
DryPowder; Liquid; WetSolid |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Aluminium dihydrogen phosphate?
A1: Aluminium dihydrogen phosphate has the molecular formula Al(H2PO4)3 and a molecular weight of 317.99 g/mol.
Q2: How does Aluminium dihydrogen phosphate interact with quartz at high temperatures?
A2: Studies using thermal-balance and differential-scanning calorimetry reveal a chemical interaction between Aluminium dihydrogen phosphate and quartz. This interaction leads to the formation of an unusual phosphate species characterized as Al(HP2O7)·2.5H2O. []
Q3: What crystal habits of Aluminium dihydrogen phosphate are observed in composites with silica, and what factors influence their formation?
A3: In Aluminium dihydrogen phosphate-silica composites, two crystal habits of the C-form of Aluminium dihydrogen phosphate are found: needle-shaped and a less prevalent form. The needle-shaped crystals are linked to stronger binding properties within the composite. Excess H2PO4- ions and viscous solutions favor the formation of these needle-shaped crystals. []
Q4: How does Aluminium dihydrogen phosphate function as a binder in high-alumina refractory mixes?
A4: Aluminium dihydrogen phosphate acts as a binder by promoting in-situ mullite formation at high temperatures. This results in improved high-temperature strength and slight volume expansion compared to mixes using sodium silicate, which forms a liquid phase leading to shrinkage and lower strength. []
Q5: What are the advantages of using Aluminium dihydrogen phosphate as a binder in cordierite-mullite kiln furniture?
A5: When used as a binder in cordierite-mullite kiln furniture, Aluminium dihydrogen phosphate, particularly when combined with reclaimed pulp, enhances the material's fracture toughness and thermal shock resistance. This is attributed to its role in promoting the formation of a desirable microstructure. []
Q6: How does Aluminium dihydrogen phosphate contribute to the properties of alumina foam ceramics prepared at low temperatures?
A6: In the production of alumina foam ceramics at low temperatures, Aluminium dihydrogen phosphate serves as a binder, facilitating the formation of a porous structure with controlled porosity and desirable mechanical properties. The linear shrinkage remains minimal, below 1%, while volume density and flexural strength increase with higher solid content. []
Q7: How is Aluminium dihydrogen phosphate employed in the development of chromium-free corrosion-resistant coatings for oriented silicon steel?
A7: Aluminium dihydrogen phosphate, alongside silica sol, water-based resin, sodium tetraborate, and graphene aqueous dispersion, forms the foundation of an environmentally friendly chromium-free insulating coating for oriented silicon steel. The coating exhibits good corrosion resistance, improving with the addition of graphene, while maintaining desired magnetic properties and surface insulation. []
Q8: Can Aluminium dihydrogen phosphate be used to improve the antioxidation properties of graphite carbon blocks used as electrodes?
A8: Research indicates that Aluminium dihydrogen phosphate, combined with water as a binder, enhances the adhesion of boron oxide coatings to graphite carbon block electrodes. This results in improved antioxidation properties, allowing the coated electrodes to withstand high-temperature treatments at 900°C for extended periods. []
Q9: How does Aluminium dihydrogen phosphate contribute to the development of environmentally friendly water-based antirust liquids?
A9: Aluminium dihydrogen phosphate, in combination with antioxidants like sodium molybdate and ZnCl2, forms the basis of environmentally friendly water-based antirust liquids. These formulations offer effective corrosion inhibition with low toxicity. []
Q10: What is the role of Aluminium dihydrogen phosphate in the preparation of water-resistant Aluminium nitride (AlN) powder?
A10: Aluminium dihydrogen phosphate plays a crucial role in creating a protective surface layer on Aluminium nitride (AlN) powder, rendering it water-resistant. This is achieved by dispersing the AlN powder in an Aluminium dihydrogen phosphate solution. This method is applicable to both conventional and nanosized AlN powders, facilitating their processing in aqueous environments. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
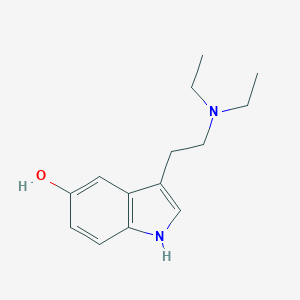

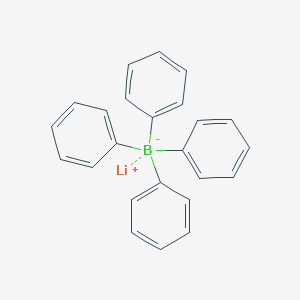

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)

![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)
